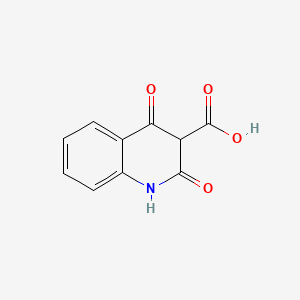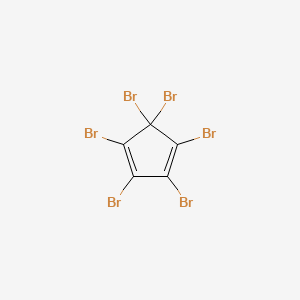
1-(3,5-dimethylphenoxy)propan-2-ol
Übersicht
Beschreibung
1-(3,5-Dimethylphenoxy)propan-2-ol is an organic compound with the molecular formula C11H16O2 It is a phenol ether, characterized by an ether group substituted with a benzene ring
Wirkmechanismus
Target of Action
A structurally similar compound, (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, is known to target beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a key process in the pathogenesis of Alzheimer’s disease .
Mode of Action
Based on its structural similarity to (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, it may interact with its target enzyme to inhibit its activity . This could potentially lead to a decrease in the production of beta-amyloid peptide .
Biochemical Pathways
If it indeed targets beta-secretase 1 like its structurally similar compound, it may affect the amyloidogenic pathway in neural cells . This pathway is responsible for the production of beta-amyloid peptide, a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to (2s)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, it may lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of Alzheimer’s disease by reducing the formation of amyloid plaques in the brain .
Action Environment
Factors such as temperature, ph, and the presence of other biological molecules could potentially affect the compound’s stability and interaction with its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as water or an alcohol, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(3,5-dimethylphenoxy)propan-2-one, while reduction could produce 1-(3,5-dimethylphenoxy)propan-1-ol .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenoxy)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenoxy)propan-2-ol: Similar in structure but with different substitution patterns on the benzene ring.
1-(2,5-Dimethylphenoxy)propan-2-ol: Another isomer with distinct chemical properties and reactivity.
1-(2,6-Dimethylphenoxy)propan-2-ol: Differing in the position of methyl groups, affecting its biological activity.
Uniqueness: 1-(3,5-Dimethylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of certain pharmaceuticals where precise molecular interactions are crucial .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHHRCBLIIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454215 | |
| Record name | 2-Propanol, 1-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143417-48-5 | |
| Record name | 2-Propanol, 1-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)





![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)

![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)

![1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride](/img/structure/B3047667.png)


